Ortho- vs. Para-Methylphenyl Isomer: Structural Differentiation with Procurement Implications
The ortho-methyl substitution on the phenyl ring distinguishes 2-methyl-N-(2-methylphenyl)butanamide from its para-methyl isomer, 2-methyl-N-(4-methylphenyl)butanamide (CAS 349427-98-1) . While both compounds share the same molecular formula (C₁₂H₁₇NO) and molecular weight (191.27 g/mol), the positional isomerism alters their physicochemical properties and, based on class-level SAR evidence, may significantly affect biological activity [1]. Specifically, ortho-substitution on the aniline moiety introduces steric hindrance that can influence amide bond conformation and hydrogen-bonding capacity. The class-level SAR analysis of related N-aryl-2-methylbutanamides indicates that substitution position on the amine portion is a critical determinant of herbicidal activity, with ortho-substituents on the acid portion and meta-alkyl groups on the amine portion being favorable for high efficacy [1].
| Evidence Dimension | Structural isomerism: substitution position on phenyl ring |
|---|---|
| Target Compound Data | 2-methyl substitution at ortho position (CAS 349576-80-3) |
| Comparator Or Baseline | 2-methyl substitution at para position (CAS 349427-98-1) |
| Quantified Difference | Positional isomer; molecular formula and molecular weight identical (C₁₂H₁₇NO, 191.27 g/mol) |
| Conditions | Structural comparison based on CAS registry data |
Why This Matters
Procurement of the incorrect positional isomer will result in a chemically distinct entity with potentially different reactivity, solubility, and biological performance, invalidating experimental reproducibility.
- [1] Journal of Pesticide Science. 1988;13(1):19-27. Synthesis and Herbicidal Activity of N-Aryl-2-methyl-2-arylpropanamides and N-Aryl-2-methyl-2-arylbutanamides. View Source
